molecular formula C19H18N4O B1222570 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

Cat. No. B1222570
M. Wt: 318.4 g/mol
InChI Key: XAYFWWVZSYKDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine is a tertiary amino compound and a dialkylarylamine.

Scientific Research Applications

Chemical Reactions and Synthesis

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine and related derivatives have been extensively studied in various chemical reactions. For instance, the behavior of some derivatives of 1,2,4-triazines, including reactions with alkylmagnesium halides and in the Mannich reaction, has been explored (Mustafa, Mansour, & Zaher, 1970). Additionally, the reaction of certain triazine derivatives with morpholine under solvent-free conditions, which involves both aza-Diels–Alder reaction and decyanation, has been investigated (Kopchuk et al., 2017).

Radioactive Waste Management

In the field of radioactive waste management, specific derivatives of triazine, such as 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, have been synthesized and evaluated for their efficiency in removing major radionuclides like Cs+, Sr2+, and Co2+ from aqueous solutions (Jang, Harwood, & Lee, 2019).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of triazine derivatives. For instance, the antimicrobial and antifungal activities of novel 1,2,4-triazole derivatives synthesized from morpholine have been assessed, showing potential efficacy against certain bacterial and fungal strains (Bektaş et al., 2007). In addition, compounds like 2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine, related to the triazine structure, have shown bacteriostatic and fungistatic activity against various strains, including Staphylococcus aureus and E. coli (Tyrkov et al., 2022).

Material Sciences

In material sciences, triazine derivatives have been used in the development of new materials. For instance, derivatives of 2,4-dimethoxy-1,3,5-triazine, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, have been investigated for their crystal structure, which could have implications in material design (Fridman, Kapon, & Kaftory, 2003).

Biochemistry and Molecular Studies

In the field of biochemistry and molecular studies, triazine derivatives have been used to study DNA interactions. For example, the DNA-binding properties of ruthenium(II) complexes containing asymmetric ligands, including 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, have been analyzed to understand the binding affinity of these complexes to DNA (Hong et al., 2004).

properties

Product Name

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine

InChI

InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2

InChI Key

XAYFWWVZSYKDIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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